molecular formula C13H19NO4S B13462077 2-Azaspiro[3.3]heptan-5-ol, 4-methylbenzene-1-sulfonic acid

2-Azaspiro[3.3]heptan-5-ol, 4-methylbenzene-1-sulfonic acid

Cat. No.: B13462077
M. Wt: 285.36 g/mol
InChI Key: ZNDLPFLSNXQEOO-UHFFFAOYSA-N
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Description

2-azaspiro[3.3]heptan-5-ol; 4-methylbenzene-1-sulfonic acid is a compound that has garnered attention in the fields of synthetic and medicinal chemistry. The compound features a spirocyclic structure, which is known for its rigidity and unique spatial arrangement. This structural motif is often explored for its potential in drug design and other scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-azaspiro[3.3]heptan-5-ol typically involves the cycloaddition of endocyclic alkenes with isocyanates, followed by reduction steps. One common method includes the thermal [2+2] cycloaddition between endocyclic alkenes and Graf isocyanate (ClO2S NCO), resulting in spirocyclic β-lactams. These β-lactams are then reduced using alane to yield the desired spirocyclic compound .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve continuous flow reactors and other scalable techniques to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-azaspiro[3.3]heptan-5-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different spirocyclic derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various spirocyclic derivatives.

Scientific Research Applications

2-azaspiro[3.3]heptan-5-ol has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-azaspiro[3.3]heptan-5-ol exerts its effects is primarily through its interaction with biological targets. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, potentially leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-azaspiro[3.3]heptan-5-ol stands out due to its specific spirocyclic structure, which offers unique spatial arrangements and rigidity. This makes it particularly valuable in drug design and other applications where molecular conformation plays a crucial role.

Properties

Molecular Formula

C13H19NO4S

Molecular Weight

285.36 g/mol

IUPAC Name

2-azaspiro[3.3]heptan-7-ol;4-methylbenzenesulfonic acid

InChI

InChI=1S/C7H8O3S.C6H11NO/c1-6-2-4-7(5-3-6)11(8,9)10;8-5-1-2-6(5)3-7-4-6/h2-5H,1H3,(H,8,9,10);5,7-8H,1-4H2

InChI Key

ZNDLPFLSNXQEOO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1CC2(C1O)CNC2

Origin of Product

United States

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